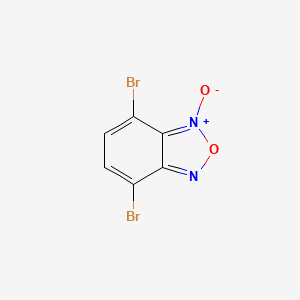
4,7-Dibromo-1-oxo-2,1lambda~5~,3-benzoxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dibromo-1-oxo-2,1lambda~5~,3-benzoxadiazole is a heterocyclic compound that features a benzoxadiazole core substituted with bromine atoms at the 4 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
4,7-Dibromo-1-oxo-2,1lambda~5~,3-benzoxadiazole can be synthesized through the bromination of 2,1,3-benzoxadiazole using bromine in the presence of iron . This method involves the electrophilic substitution of hydrogen atoms at the 4 and 7 positions with bromine atoms. The reaction is typically carried out under controlled conditions to ensure the selective bromination of the desired positions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4,7-Dibromo-1-oxo-2,1lambda~5~,3-benzoxadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions
Bromination: Bromine in the presence of iron.
Cross-Coupling: Palladium catalysts, boronic acids, and organostannanes under inert atmosphere conditions.
Major Products
Substituted Benzoxadiazoles: Formed through nucleophilic substitution.
Coupled Products: Formed through cross-coupling reactions with various aryl or vinyl groups.
Scientific Research Applications
4,7-Dibromo-1-oxo-2,1lambda~5~,3-benzoxadiazole has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of light-emitting diodes and conducting polymers.
Solar Cells: Incorporated into dye-sensitized solar cells due to its favorable electronic properties.
Material Science: Employed in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which 4,7-dibromo-1-oxo-2,1lambda~5~,3-benzoxadiazole exerts its effects is primarily related to its electronic structure. The presence of bromine atoms and the benzoxadiazole core influence the compound’s electron distribution, making it suitable for applications in organic electronics. The molecular targets and pathways involved include interactions with other organic molecules and polymers, facilitating charge transfer and light absorption.
Comparison with Similar Compounds
Similar Compounds
- 4,7-Dibromo-2,1,3-benzothiadiazole
- 4,7-Dibromo-2,1,3-benzoselenadiazole
- 4,7-Dibromo-2,1,3-benzothiadiazole
Uniqueness
4,7-Dibromo-1-oxo-2,1lambda~5~,3-benzoxadiazole is unique due to its specific electronic properties conferred by the benzoxadiazole core and bromine substitutions. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable component in advanced materials and electronic devices .
Properties
IUPAC Name |
4,7-dibromo-3-oxido-2,1,3-benzoxadiazol-3-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2O2/c7-3-1-2-4(8)6-5(3)9-12-10(6)11/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFOMZKPZMAELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NO[N+](=C2C(=C1)Br)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40632061 |
Source


|
| Record name | 4,7-Dibromo-1-oxo-2,1lambda~5~,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4609-97-6 |
Source


|
| Record name | 4,7-Dibromo-1-oxo-2,1lambda~5~,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














